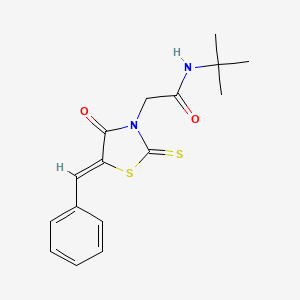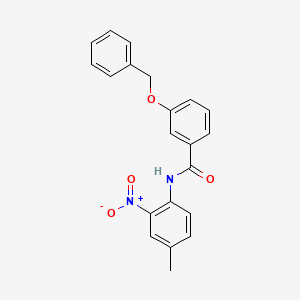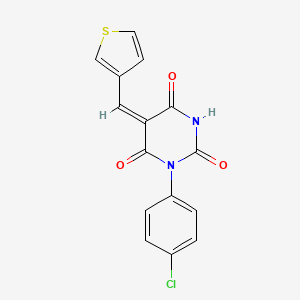![molecular formula C14H21Cl2NO2 B5115932 2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine, commonly known as "Dexmedetomidine," is a novel drug that has gained significant attention in the field of medical research. It is a selective alpha-2 adrenergic receptor agonist that is used as a sedative and anesthetic agent in various clinical settings.
作用機序
Dexmedetomidine works by selectively activating alpha-2 adrenergic receptors in the brain and spinal cord. This leads to a decrease in sympathetic nervous system activity, resulting in sedation, analgesia, and anxiolysis. It also has neuroprotective effects and can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Dexmedetomidine has several biochemical and physiological effects on the body. It causes a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause vasoconstriction and a decrease in renal blood flow. However, it has minimal effects on the respiratory system, making it a safer option for sedation and anesthesia in critically ill patients.
実験室実験の利点と制限
Dexmedetomidine has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, making it ideal for short-term studies. It is also highly selective for alpha-2 adrenergic receptors, reducing the risk of off-target effects. However, it can be difficult to administer and requires specialized equipment and training.
将来の方向性
There are several future directions for research on Dexmedetomidine. It has potential therapeutic applications in the treatment of various medical conditions, including pain, anxiety, and delirium. It also has neuroprotective effects and could be studied further for its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to explore the long-term effects of Dexmedetomidine and its potential role in reducing healthcare costs and improving patient outcomes.
Conclusion:
In conclusion, Dexmedetomidine is a novel drug that has gained significant attention in the field of medical research. It has several advantages as a sedative and anesthetic agent and has potential therapeutic applications in the treatment of various medical conditions. Further research is needed to explore its full potential and to better understand its long-term effects.
合成法
The synthesis of Dexmedetomidine involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with diethylamine to yield Dexmedetomidine. The process is carried out under controlled conditions to ensure high yields and purity of the final product.
科学的研究の応用
Dexmedetomidine has been extensively studied for its sedative and anesthetic properties. It is used in clinical settings to induce and maintain sedation in critically ill patients, as well as for procedural sedation and anesthesia. It has also been studied for its potential use in the treatment of pain, anxiety, and delirium in various medical conditions.
特性
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2/c1-3-17(4-2)7-8-18-9-10-19-14-6-5-12(15)11-13(14)16/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFLERXDDKDEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-ethylphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5115864.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)

![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)

![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115935.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)
